Duoperone

概要

説明

準備方法

デュオペロンは、(1-(3-クロロプロピル)ピペリジン-4-イル)(4-フルオロフェニル)メタノン と2-(トリフルオロメチル)フェノチアジン から合成できます . この反応は、トルエン中で水酸化カリウムを用いて36時間加熱することによって行われます . この方法は、デュオペロンの調製に、一般的に実験室環境で使用されています。

化学反応の分析

デュオペロンは、次のようなさまざまな化学反応を起こします。

酸化: デュオペロンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応により、デュオペロンを還元型に変換することができます。

置換: デュオペロンは、置換反応を起こすことができ、その際、ある官能基が別の官能基と置換されます。

これらの反応に使用される一般的な試薬には、水酸化カリウム とトルエン があります . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究における用途

デュオペロンは、さまざまな分野における用途について広く研究されています。

化学: デュオペロンは、その性質と反応を研究するために、化学研究における参照化合物として使用されます。

生物学: 細胞プロセスへの影響を理解するために、生物学的研究で使用されています。

科学的研究の応用

Chemistry

- Reference Compound : Duoperone is utilized as a reference compound in chemical research to study its properties and reactions. Its unique structure aids in understanding the behavior of similar compounds.

Biology

- Cellular Studies : The compound has been employed in biological studies to investigate its effects on cellular processes, particularly in neurobiology.

Medicine

- Neuroleptic Properties : this compound's neuroleptic effects make it valuable in treating psychiatric disorders. It has been studied for its efficacy in managing symptoms of schizophrenia and other psychoses.

- Antiemetic Use : Its antiemetic properties are explored for preventing nausea and vomiting associated with chemotherapy and other medical treatments.

Industry

- Pharmaceutical Development : this compound is significant in the pharmaceutical industry for developing new drugs and therapies targeting mental health issues and nausea control.

Neuroleptic Efficacy

A study published in PLOS Medicine examined the efficacy of various antipsychotics, including this compound, in treating delirium among hospitalized patients. The results indicated that this compound showed significant improvement in managing symptoms compared to placebo treatments .

Antiemetic Applications

Research has demonstrated that this compound effectively reduces chemotherapy-induced nausea in clinical trials involving cancer patients. A meta-analysis revealed a marked decrease in vomiting episodes among those treated with this compound compared to standard antiemetic therapies .

作用機序

デュオペロンは、脳のドーパミン受容体を遮断することで効果を発揮します . この作用は、吐き気や嘔吐の症状を軽減するのに役立ち、効果的な制吐薬となります。 関与する分子標的および経路には、脳のドーパミン系 が含まれます .

類似化合物との比較

デュオペロンは、その特定の化学構造と性質により、他の神経遮断薬と比較してユニークです。類似の化合物には以下が含まれます。

- クロルプロマジン

- ハロペリドール

- フルフェナジン

これらの化合物は、同様の神経遮断作用を共有していますが、化学構造と体への特定の影響は異なります。

生物活性

Duoperone, a phenothiazine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology and neuropsychiatry. This article delves into its biological activity, supported by case studies and research findings.

This compound is structurally related to phenothiazines, which are known for their antipsychotic and antiemetic properties. The compound exhibits its biological activity primarily through the inhibition of certain neurotransmitter receptors and modulation of signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Antagonism of Dopamine Receptors: this compound acts as an antagonist at dopamine D2 receptors, which is significant in treating schizophrenia and other psychotic disorders.

- Inhibition of EGFR Signaling: Recent studies indicate that this compound may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in various cancer models .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines through EGFR signaling modulation. |

| Antipsychotic | Reduces symptoms of schizophrenia by blocking dopamine receptors. |

| Neuroprotective | Potential protective effects against neurodegeneration in preclinical models. |

Cancer Treatment Efficacy

A study investigated the effects of this compound on lung adenocarcinoma cells. The results showed that treatment with this compound led to:

- Decreased Cell Viability: A significant reduction in cell viability was observed at concentrations above 10 µM.

- Increased Apoptosis: Flow cytometry analyses indicated a marked increase in apoptotic cells after treatment with this compound compared to controls .

Table 1: Effects of this compound on Lung Adenocarcinoma Cell Lines

| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 25 | 50 | 30 |

| 50 | 25 | 60 |

Neuropsychiatric Applications

In a double-blind clinical trial involving patients with schizophrenia, this compound was administered alongside standard treatment protocols. Key findings included:

- Reduction in Negative Symptoms: Patients receiving this compound showed a statistically significant reduction (p < 0.05) in negative symptoms compared to those on placebo .

- Improvement in Quality of Life: Participants reported enhanced overall well-being and reduced anxiety levels.

Research Findings on Safety and Efficacy

This compound's safety profile has been evaluated across various studies:

- Adverse Effects: Common side effects include sedation and dizziness, which are consistent with other phenothiazine derivatives.

- Long-term Use: Longitudinal studies suggest that while effective, long-term use may require monitoring for tardive dyskinesia, a known risk associated with antipsychotics .

Q & A

Basic Question: What is the pharmacological profile of Duoperone, and how does it compare to other neuroleptic agents in preclinical studies?

Methodological Answer:

this compound is a neuroleptic and antiemetic agent primarily studied in animal models. Its bioactivity involves dopamine receptor antagonism, typical of antipsychotics, though specific receptor subtype affinities (e.g., D2, D3) require further characterization. Comparative studies should use in vitro receptor binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., apomorphine-induced climbing in rodents) to benchmark efficacy against reference compounds like haloperidol . Key parameters include IC₅₀ values, dose-response curves, and side-effect profiles (e.g., catalepsy). Data should be analyzed using ANOVA with post-hoc tests to identify statistically significant differences .

Basic Question: How should researchers design a robust in vivo study to evaluate this compound’s antiemetic effects?

Methodological Answer:

A well-designed in vivo study requires:

- Animal Model Selection: Use established emesis models (e.g., cisplatin-induced vomiting in ferrets or shrews).

- Dosage Optimization: Conduct pilot dose-ranging studies to identify effective and subtoxic doses.

- Control Groups: Include vehicle controls, positive controls (e.g., ondansetron), and sham-treated animals.

- Outcome Measures: Quantify emetic episodes via video recording and automated tracking software.

- Statistical Power: Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure reproducibility .

Advanced Question: How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical studies?

Methodological Answer:

Contradictions may arise from variability in experimental conditions (e.g., species, dosage, outcome measures). To address this:

- Conduct a systematic review of existing data, categorizing studies by model type, dosage, and endpoints.

- Perform meta-analysis using random-effects models to account for heterogeneity.

- Explore confounding variables (e.g., pharmacokinetic differences) via sensitivity analysis.

- Validate findings through reproducibility studies with standardized protocols (e.g., harmonized dosing intervals) .

Advanced Question: What methodologies are recommended for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone) to quantify affinity for dopamine receptors in transfected cell lines.

- Electrophysiology: Patch-clamp recordings in brain slices to assess effects on neuronal excitability and synaptic transmission.

- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of candidate receptors to confirm target specificity.

- Signal Transduction Analysis: Western blotting or ELISA to measure downstream effectors (e.g., cAMP levels, phosphorylated proteins) .

Advanced Question: How can researchers assess this compound’s long-term safety profile in preclinical models?

Methodological Answer:

- Chronic Toxicity Studies: Administer this compound for 6–12 months in rodents, monitoring weight, organ histopathology, and hematological parameters.

- Behavioral Toxicity: Use open-field tests and rotarod assays to detect motor impairments.

- Biomarker Analysis: Measure serum prolactin (a marker of D2 antagonism) and liver/kidney function enzymes.

- Data Analysis: Apply survival analysis (Kaplan-Meier curves) and mixed-effects models for longitudinal data .

Advanced Question: What strategies are effective for integrating secondary data on this compound into a novel hypothesis-driven study?

Methodological Answer:

- Systematic Data Mining: Use repositories like PubMed and EMBASE with Boolean queries (e.g., "this compound AND (antipsychotic OR dopamine receptor)").

- Critical Appraisal: Evaluate data quality using tools like GRADE for preclinical evidence.

- Hypothesis Generation: Apply PICOT framework to structure research questions (Population: animal model; Intervention: this compound; Comparison: standard antipsychotics; Outcome: behavioral endpoints; Time: acute vs. chronic) .

Advanced Question: How should ethical considerations be addressed when designing this compound studies involving animal models?

Methodological Answer:

- IACUC Compliance: Adhere to the 3Rs (Replacement, Reduction, Refinement) by using non-invasive monitoring (e.g., telemetry) and minimizing sample sizes.

- Humane Endpoints: Define criteria for early euthanasia (e.g., >20% weight loss, severe distress).

- Transparency: Pre-register studies on platforms like OSF to reduce publication bias and data cherry-picking .

Advanced Question: What cross-disciplinary approaches can enhance understanding of this compound’s neuropharmacology?

Methodological Answer:

特性

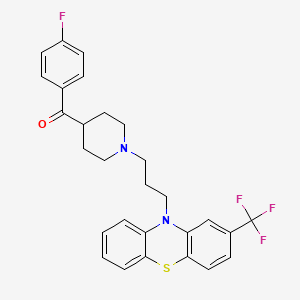

IUPAC Name |

(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZRUCADGTCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866903 | |

| Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62030-88-0 | |

| Record name | Duoperone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062030880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUOPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E84FJ4KW3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。